![molecular formula C18H17NO3 B051854 (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one CAS No. 144838-82-4](/img/structure/B51854.png)
(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one
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Description
Oxazolidinones are a class of compounds that contain a five-membered ring made up of three carbon atoms, one nitrogen atom, and one oxygen atom . The specific compound you’re asking about has additional phenylacetyl and benzyl groups attached to the oxazolidinone ring. These groups can influence the compound’s physical and chemical properties, as well as its reactivity.
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the oxazolidinone ring, along with the attached phenylacetyl and benzyl groups. The exact spatial arrangement of these groups would depend on the specific stereochemistry at the 4R position of the oxazolidinone ring .Physical And Chemical Properties Analysis
The physical and chemical properties of a compound depend on its molecular structure. Factors such as polarity, molecular weight, and the presence of functional groups can influence properties like solubility, melting point, and boiling point .Scientific Research Applications
Organic Synthesis
Oxazolidin-2-ones, including “®-4-BENZYL-3-(2-PHENYLACETYL)OXAZOLIDIN-2-ONE”, play a significant role in the field of organic synthesis . They are used in the synthesis of various organic compounds, often serving as intermediates in complex reactions .
Drug Development
Oxazolidin-2-ones are also crucial in drug development . They are part of the core structure of several pharmaceuticals and their unique chemical properties make them valuable in the creation of new drugs .
Catalyst-free Synthesis
The compound can be synthesized from readily available diazo compounds and sulfilimines through a tandem rearrangement/aziridination/ring-expansion reaction in the absence of any catalyst and additive . This reaction is scalable and the obtained products were readily converted to other valuable aza-heterocyclic frameworks .
Antifungal Activity
Novel oxazolidin-2-one-linked 1,2,3-triazole derivatives were synthesized and screened for antifungal activity against four filamentous fungi as well as six yeast species of Candida spp . Some of these compounds showed excellent activity, better than that of standard antifungal drugs .
Synthesis of β-ketosulfones
A novel mild and eco-friendly synthetic protocol for obtaining β-ketosulfones from α-brominated carbonyls in an aqueous nanomicellar medium at room temperature has been described . This process uses oxazolidin-2-ones as intermediates .
Synthesis of l-homophenylalaninol
The compound has been used in the successful transformation of the aziridine alcohol into l-homophenylalaninol . This process involved the aziridine ring opening in the presence of phosgene to form the 4-(chloromethyl) oxazolidin-2-one .
properties
IUPAC Name |
(4R)-4-benzyl-3-(2-phenylacetyl)-1,3-oxazolidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c20-17(12-15-9-5-2-6-10-15)19-16(13-22-18(19)21)11-14-7-3-1-4-8-14/h1-10,16H,11-13H2/t16-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AQFHLFHMTNGCPQ-MRXNPFEDSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1[C@H](N(C(=O)O1)C(=O)CC2=CC=CC=C2)CC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50575450 |
Source
|
Record name | (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | |
CAS RN |
144838-82-4 |
Source
|
Record name | (4R)-4-Benzyl-3-(phenylacetyl)-1,3-oxazolidin-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50575450 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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